molecular formula C13H9NOSe B1671040 Ebselen CAS No. 60940-34-3

Ebselen

Cat. No.: B1671040
CAS No.: 60940-34-3
M. Wt: 274.19 g/mol
InChI Key: DYEFUKCXAQOFHX-UHFFFAOYSA-N
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Description

Ebselen, also known as 2-phenyl-1,2-benzisoselenazol-3(2H)-one, is an organoselenium compound with significant antioxidant properties. It mimics the activity of the enzyme glutathione peroxidase, which plays a crucial role in protecting cells from oxidative damage by reducing reactive oxygen species. Due to its multifunctional nature, this compound has been extensively studied for its potential therapeutic applications, including its anti-inflammatory, cytoprotective, and neuroprotective effects .

Mechanism of Action

Ebselen, also known as 2-phenyl-1,2-benzisoselenazol-3(2H)-one, is a synthetic organoselenium compound with a wide range of biological activities .

Target of Action

This compound primarily targets thiol-related compounds, including cysteine, glutathione, and thiol proteins such as thioredoxin and thioredoxin reductase . It also interacts with specific cysteine thiol groups in proteins . These targets play crucial roles in various cellular processes, including antioxidant defenses and immune systems .

Mode of Action

This compound mimics the activity of glutathione peroxidase (GPx), a key antioxidant enzyme . It catalyzes the reduction of reactive oxygen species (ROS) in a manner similar to GPx . This process involves a three-step mechanism where ROS oxidize the resting state selenol (EBS-SeH) to selenenic acid (EBS-SeOH), which is then reduced to the active selenol by glutathione (GSH) through a selenenyl sulfide intermediate (EBS-SeSG) . This compound also reacts with the thioredoxin (Trx) system .

Biochemical Pathways

This compound affects multiple biochemical pathways. It modulates metallo-proteins, enzymatic cofactors, gene expression, epigenetics, and antioxidant defenses . It also inhibits the flow of reducing equivalents from NADPH-cytochrome P450 reductase to both of its electron acceptors, cytochrome P450 and cytochrome c .

Pharmacokinetics

It’s known that this compound has significant cellular toxicity, which necessitates appropriate studies to redesign this compound-based therapy for clinical trials .

Result of Action

This compound has a wide range of effects at the molecular and cellular levels. It provides efficient protection against cell death induced by various agents . It also degrades the extracellular polymeric layer and attenuates quorum sensing by inhibiting particular hydrolases (urease and proteases) . Moreover, this compound has been shown to alleviate articular cartilage degeneration in a rat knee osteoarthritis model .

Action Environment

The action of this compound can be influenced by various environmental factors.

Biochemical Analysis

Biochemical Properties

Ebselen interacts with specific cysteine thiol groups in proteins . It catalyzes the reduction of reactive oxygen species (ROS) in a manner similar to glutathione peroxidase (GPx) . This compound also reacts with the thioredoxin (Trx) system . It is an excellent substrate for the mammalian thioredoxin reductase (TrxR) and acts as a highly efficient oxidant of the reduced Trx .

Cellular Effects

This compound has important effects on inflammation, apoptosis, oxidative stress, cell differentiation, immune regulation, and neurodegenerative disease . It exhibits anti-microbial, detoxifying, and anti-tumor activity . This compound can alleviate oxidative stress in cells and tissues, restore cells from ROS-induced damage, and potentially prevent diseases caused by oxidative stress .

Molecular Mechanism

The general mechanism of action of this compound involves reactions with specific cysteine thiol groups in proteins . This compound catalyzes the reduction of ROS in a manner similar to GPx . This process operates by a simple, three-step mechanism involving changes in the oxidation state of the active site (SeCys) residue . ROS oxidize the resting state selenol (this compound-SeH) to selenenic acid (this compound-SeOH), which is reduced to the active selenol by glutathione (GSH) through a selenenyl sulfide intermediate (this compound-SeSG) .

Temporal Effects in Laboratory Settings

This compound uptake appears to peak after 2 hours, following which the cellular Se content declines, probably due to metabolic complexation and drug efflux .

Dosage Effects in Animal Models

In animal models, this compound has shown to have significant effects. For instance, it was found to reduce the mean bacterial count by 85% at a concentration of 8 μg/mL in a study using the whole animal Caenorhabditis elegans infected with methicillin-resistant S. aureus .

Metabolic Pathways

This compound is involved in several metabolic pathways. It targets thiol-related compounds, including cysteine, glutathione, and thiol proteins such as thioredoxin and thioredoxin reductase .

Transport and Distribution

This compound is a lipid-soluble compound, and therefore readily enters the cell

Preparation Methods

Synthetic Routes and Reaction Conditions

Ebselen can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production .

Chemical Reactions Analysis

Ebselen undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include hydrogen peroxide for oxidation and glutathione for reduction. The major products formed from these reactions are selenenic acid and selenenyl sulfide intermediates .

Properties

IUPAC Name

2-phenyl-1,2-benzoselenazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NOSe/c15-13-11-8-4-5-9-12(11)16-14(13)10-6-2-1-3-7-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYEFUKCXAQOFHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3[Se]2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NOSe
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7045150
Record name Ebselen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.6 [ug/mL] (The mean of the results at pH 7.4), 13.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID856002
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name SID56422439
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

60940-34-3
Record name Ebselen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60940-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ebselen [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060940343
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ebselen
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12610
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ebselen
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757883
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ebselen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EBSELEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40X2P7DPGH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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